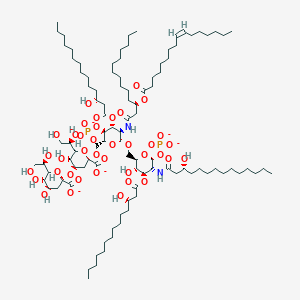

(KDO)2-(palmitoleoyl)-lipid IVA(6-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(KDO)2-(palmitoleoyl)-lipid IVA(6-) is a lipid A oxoanion obtained via deprotonation of the carboxy and phosphate OH groups of (KDO)2-(palmitoleoyl)-lipid IVA; major species at pH 7.3. It is a conjugate base of a (KDO)2-(palmitoleoyl)-lipid IVA.

Aplicaciones Científicas De Investigación

Biochemical Synthesis and Structural Characterization

- Biochemical Pathways and Enzymatic Activities : Studies have revealed the enzymatic pathways and activities involved in the synthesis and modification of KDO-lipid A structures, including the discovery of enzymes capable of transferring KDO sugars to lipid A precursors and the characterization of KDO hydrolases involved in LPS modification (C. Stead et al., 2005; U. Mamat et al., 2008; David A. Six et al., 2008)123.

- Structural Analysis of LPS Components : Research has identified and characterized various structural components of LPS, such as the role of KDO in connecting lipid A to the outer carbohydrate structures of LPS, and the impact of different KDO configurations on LPS function and bacterial viability (Hak Suk Chung et al., 2010; I. Nilsson et al., 2017; C. Raetz et al., 2006)456.

Role in Bacterial Viability and Interaction with Host Systems

- Influence on Bacterial Outer Membrane and Viability : Investigations into the essentiality of KDO-lipid A structures have demonstrated their critical role in maintaining the integrity of the bacterial outer membrane and, by extension, bacterial survival. This has led to the creation of E. coli mutants to study the minimum requirements for bacterial viability (Timothy C. Meredith et al., 2006; C. Katz et al., 2008)78.

- Interaction with the Innate Immune System : The role of KDO2-lipid A as a potent stimulator of the innate immune system has been a focus of research, highlighting its interaction with Toll-like receptor 4 (TLR4) and its implications for understanding bacterial pathogenesis and developing vaccine adjuvants (Jianli Wang et al., 2014)9.

Implications for Research and Therapeutics

- Development of Bacterial Vaccine Adjuvants : The characterization of KDO2-lipid A and its analogs has implications for the development of novel bacterial vaccine adjuvants, leveraging their ability to stimulate the innate immune system (Jianli Wang et al., 2014)9.

- Understanding of Endotoxin Structure and Function : Through the synthesis and study of KDO2-lipid A and related compounds, researchers have gained deeper insights into the structure-function relationships of bacterial endotoxins and their roles in health and disease (J. Lodowska et al., 2013)10.

These findings underscore the complexity and biological significance of (KDO)2-(palmitoleoyl)-lipid IVA(6-) and related molecules in the context of bacterial physiology and host-pathogen interactions. The continued exploration of these compounds holds promise for advancing our understanding of microbial biology and for the development of novel therapeutic and preventive strategies.

Propiedades

Nombre del producto |

(KDO)2-(palmitoleoyl)-lipid IVA(6-) |

|---|---|

Fórmula molecular |

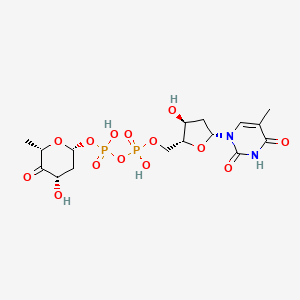

C100H176N2O38P2-6 |

Peso molecular |

2076.4 g/mol |

Nombre IUPAC |

(2R,4R,5R,6R)-2-[(2R,4R,5R,6R)-2-carboxylato-6-[(1R)-1,2-dihydroxyethyl]-2-[[(2R,3S,4R,5R,6R)-5-[[(3R)-3-[(Z)-hexadec-9-enoyl]oxytetradecanoyl]amino]-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonatooxyoxan-2-yl]methoxy]-4-[(3R)-3-hydroxytetradecanoyl]oxy-3-phosphonatooxyoxan-2-yl]methoxy]-5-hydroxyoxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C100H182N2O38P2/c1-6-11-16-21-26-31-32-33-34-39-44-49-54-59-82(113)131-73(58-53-48-43-38-30-25-20-15-10-5)63-81(112)102-86-94(135-84(115)62-72(107)57-52-47-42-37-29-24-19-14-9-4)92(139-141(123,124)125)79(69-130-99(97(119)120)65-77(88(117)91(137-99)76(110)67-104)136-100(98(121)122)64-74(108)87(116)90(138-100)75(109)66-103)133-95(86)129-68-78-89(118)93(134-83(114)61-71(106)56-51-46-41-36-28-23-18-13-8-3)85(96(132-78)140-142(126,127)128)101-80(111)60-70(105)55-50-45-40-35-27-22-17-12-7-2/h31-32,70-79,85-96,103-110,116-118H,6-30,33-69H2,1-5H3,(H,101,111)(H,102,112)(H,119,120)(H,121,122)(H2,123,124,125)(H2,126,127,128)/p-6/b32-31-/t70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,99-,100-/m1/s1 |

Clave InChI |

GUGOELZTMNFFOJ-MHGVWHNGSA-H |

SMILES isomérico |

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])[O-])CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@]3(C[C@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O[C@@]4(C[C@H]([C@H]([C@H](O4)[C@@H](CO)O)O)O)C(=O)[O-])C(=O)[O-])OP(=O)([O-])[O-])OC(=O)C[C@@H](CCCCCCCCCCC)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O |

SMILES canónico |

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)([O-])[O-])COC2C(C(C(C(O2)COC3(CC(C(C(O3)C(CO)O)O)OC4(CC(C(C(O4)C(CO)O)O)O)C(=O)[O-])C(=O)[O-])OP(=O)([O-])[O-])OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-O-(alpha-D-galactopyranosyl)-N-[6-(4-fluorophenyl)hexanoyl]phytosphingosine](/img/structure/B1264161.png)

![(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1264165.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B1264168.png)

![N-[4-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-2-oxoimidazolidin-1-yl]methanesulfonamide](/img/structure/B1264169.png)

![2-O-palmitoyl-3-O-[(2E,4S,6S)-2,4,6-trimethyltetracos-2-enoyl]-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1264172.png)